3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[(E)-2-(dimethylamino)ethenyl]sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)5-6-15(13,14)9(7-10)8-12(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVTQLUFUUYRX-HHWLVVFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CS(=O)(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/S(=O)(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile, a compound belonging to the class of sulfonylacrylonitriles, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
This compound features a dimethylamino group and a sulfonyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Insulin Secretion : Studies have shown that related sulfonylacrylonitriles can inhibit glucose-induced insulin secretion from pancreatic beta cells. This inhibition suggests potential applications in diabetes management by modulating insulin release .
- Antimicrobial Activity : Some derivatives have demonstrated moderate to good antimicrobial activity against various pathogens. This highlights the potential for development as an antimicrobial agent .
- Cytotoxic Effects : The compound has been evaluated for cytotoxic effects on cancer cell lines, showing promise in targeting specific cancer types due to its ability to induce apoptosis in malignant cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Insulin Secretion Study : A study published in Diabetes explored the effects of sulfonylacrylonitriles on insulin secretion from rat pancreatic islets. The results indicated that these compounds could effectively reduce insulin release in response to glucose stimulation, suggesting a potential therapeutic role in managing hyperglycemia .
- Antimicrobial Efficacy : In another investigation, various sulfonylacrylonitriles were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial properties, making them candidates for further development as antimicrobial agents .
- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The compound showed selective toxicity towards breast and lung cancer cells, indicating its potential as an anticancer agent .
Scientific Research Applications
Organic Synthesis
Reactivity and Versatility
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. It can undergo nucleophilic substitutions and polymerization reactions, which are essential for creating complex organic molecules.
Table 1: Common Reactions Involving 3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Various substituted acrylonitriles |
| Polymerization | Forms polymers through radical or ionic mechanisms | Polyacrylonitrile derivatives |
| Michael Addition | Acts as an electrophile in conjugate addition | α,β-unsaturated compounds |
Materials Science
Polymer Applications
Due to its ability to polymerize, this compound is used in the development of advanced materials. Polymers derived from this compound exhibit excellent mechanical properties and thermal stability, making them suitable for various industrial applications.
Table 2: Properties of Polymers Derived from the Compound
| Property | Value | Application Area |
|---|---|---|
| Tensile Strength | High (specific values needed) | Automotive parts |
| Thermal Stability | Excellent (up to 300°C) | Electronics insulation |
| Chemical Resistance | Good against solvents | Coatings and adhesives |
Medicinal Chemistry
Potential Pharmacological Uses
Research indicates that compounds similar to this compound may exhibit biological activity, particularly as potential anti-cancer agents. The sulfonamide group is known for its role in drug design, often enhancing the bioactivity of pharmaceutical compounds.
Case Study: Anti-Cancer Activity
A study conducted on structurally related sulfonamide compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranged from 10 µM to 50 µM depending on the specific derivative used.
Environmental Applications
Role in Environmental Chemistry
The compound also finds applications in environmental science, particularly in the synthesis of materials that can absorb pollutants or act as catalysts in degradation reactions.
Table 3: Environmental Applications
| Application Type | Description | Example Use |
|---|---|---|
| Pollutant Absorption | Used in materials designed to capture heavy metals | Water purification systems |
| Catalytic Degradation | Acts as a catalyst for breaking down organic pollutants | Remediation processes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Acrylonitriles
a) 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
- Molecular Formula : C₆H₁₀N₂O₂S
- Molecular Weight : 174.22 g/mol
- Key Differences: Replaces the [2-(dimethylamino)vinyl]sulfonyl group with a simpler methylsulfonyl substituent.
- Implications: The absence of the vinyl-dimethylamino chain reduces steric hindrance and electron-donating capacity, likely decreasing its reactivity in nucleophilic additions compared to the target compound.
b) (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)-acrylonitrile
- Molecular Formula : C₁₇H₁₄Cl₂N₂O₃S₂
- Key Differences : Features a dichlorophenylsulfonyl group and additional methoxy/methylsulfanyl substituents.
- The methoxy and methylsulfanyl groups may contribute to redox activity or metal coordination, distinguishing it from the target compound in bioactivity profiles .
c) 3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile
- Molecular Formula : C₂₀H₁₇N₃O₃S
- Molecular Weight : 391.44 g/mol
- Key Differences : Incorporates a phenylsulfonyl-indole-carbonyl group, creating a bulky, planar aromatic system.
- Implications : The indole moiety may enable π-π stacking interactions in drug design, while the carbonyl group adds electrophilic character. This compound’s size and complexity contrast sharply with the target compound’s linear structure, suggesting divergent applications in kinase inhibition or polymer chemistry .
Aryl-Substituted Acrylonitriles
a) 3-(Dimethylamino)-2-(3-chlorophenyl)acrylonitrile
- Molecular Formula : C₁₁H₁₁ClN₂ (exact formula inferred from structural analogs)
- Key Differences : Replaces the sulfonyl group with a 3-chlorophenyl ring.
- However, the lack of a sulfonyl group reduces its capacity for hydrogen bonding or participation in sulfa-drug-like interactions .
Base Acrylonitrile and Industrial Derivatives
a) Acrylonitrile (2-Propenenitrile)
- Molecular Formula : C₃H₃N
- Molecular Weight : 53.06 g/mol
- Key Differences : The simplest nitrile in this class, lacking functional groups.
- Implications: Used industrially in polymer production (e.g., polyacrylonitrile). The target compound’s dimethylamino and sulfonyl groups mitigate acrylonitrile’s high volatility and toxicity, expanding its utility in fine chemical synthesis .
Data Table: Structural and Functional Comparison
Preparation Methods
Mannich-Type Reaction for Amino Substitution
A foundational step in preparing related amino-substituted acrylonitriles involves Mannich-type reactions using formaldehyde, dimethylamine, and aldehyde precursors. While direct literature on the exact compound is limited, closely related processes for 3-dimethylamino-2,2-dimethylpropanal provide a valuable model.
- Reaction Conditions : The Mannich base is typically formed by reacting an aldehyde (e.g., isobutyraldehyde), dimethylamine, and formaldehyde under controlled pH (9 to 11), temperature (80°C to 120°C), and pressure (1.5 to 4 bar) conditions.
- Process Setup : The reaction can be conducted batchwise in a pressure vessel or continuously in a flow reactor with residence times ranging from 0.5 to 6 hours depending on temperature.
- Workup : The reaction mixture is distilled to separate aqueous and organic phases, from which the amino aldehyde or related intermediates are isolated with high purity (~98%).
This approach is adaptable to introducing dimethylamino groups onto acrylonitrile derivatives by modifying the aldehyde and nitrile precursors accordingly.
Sulfonylation and Vinyl Sulfonyl Group Introduction
The vinyl sulfonyl group is generally introduced via sulfonylation reactions using sulfonyl chlorides or sulfonate esters followed by vinylation steps:
- Sulfonylation : Reaction of a suitable nucleophile (e.g., an amine or activated carbon center) with vinyl sulfonyl chloride under mild base conditions.
- Vinylation : Formation of the vinyl moiety may involve elimination reactions or coupling with vinyl precursors.
Precise conditions vary depending on substrate reactivity, but typically involve:
- Use of organic solvents (e.g., dichloromethane, acetonitrile).
- Temperature control between 0°C and room temperature to avoid side reactions.
- Use of bases such as triethylamine to scavenge HCl formed.
Optimization focuses on maximizing yield and minimizing by-products.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 80°C to 120°C | For Mannich-type amination reactions |
| Pressure | 1.5 to 4 bar | Batch reactions in pressure vessels |
| pH | 9 to 11 | Controlled by excess dimethylamine |
| Reaction time | 0.5 to 6 hours | Depends on temperature and reactor type |
| Solvent | Optional; water tolerated | Aqueous formaldehyde solutions used |
| Purity of product | ~98% after distillation | High purity achievable with proper workup |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome/Purpose |
|---|---|---|---|---|
| 1 | Mannich Reaction | Isobutyraldehyde, dimethylamine, formaldehyde | 80-120°C, pH 9-11, 1.5-4 bar, 1-6 h | Formation of amino aldehyde intermediate |
| 2 | Sulfonylation | Vinyl sulfonyl chloride, base | 0-25°C, inert solvent | Introduction of vinyl sulfonyl group |
| 3 | Vinylation/Elimination | Vinyl precursors | Mild heating | Formation of vinyl moiety |
| 4 | Purification | Distillation, phase separation | Variable | Isolation of pure target compound |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sulfonylation of acrylonitrile precursors using sulfonyl chlorides under inert atmospheres (e.g., N₂). Key steps include:
- Reacting acrylonitrile derivatives with sulfonyl chlorides (e.g., phenylsulfonyl chloride) in the presence of bases like triethylamine (TEA) or sodium hydride (NaH) .
- Temperature control (e.g., cooling to 0°C during reagent addition) to suppress side reactions .
- Purification via column chromatography or recrystallization. Optimization involves adjusting molar ratios (e.g., 1.2 equivalents of sulfonyl chloride) and reaction times (typically 12–24 hours) to achieve yields >70% .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, vinyl protons as doublets at δ 6.5–7.5 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .
- IR Spectroscopy : Detects sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and nitrile (C≡N) stretches at ~2240 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of sulfonyl substituents influence reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the sulfonyl moiety increase electrophilicity at the acrylonitrile β-carbon, accelerating reactions like 1,3-dipolar cycloaddition. For example:
- Substituents like 4-fluorophenylsulfonyl enhance regioselectivity in maleimide cycloadditions .
- Computational studies (DFT) can model frontier molecular orbitals (FMOs) to predict reactivity trends .
Q. What strategies address low yields or side reactions during synthesis?
- Methodological Answer :
- Competing Reactions : Hydration of the nitrile group or sulfonate hydrolysis can occur. Mitigate by:
- Using anhydrous solvents (e.g., THF, DCM) and molecular sieves .
- Monitoring reaction progress via TLC to terminate before side reactions dominate.
- Byproduct Formation : Optimize stoichiometry (e.g., limiting NaH to 1.1 equivalents) to reduce over-sulfonylation .
Q. How can computational methods predict the compound’s regioselectivity in covalent inhibition studies?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., cysteine residues) to identify reactive sites.
- MD Simulations : Assess binding stability and sulfonyl-acrylonitrile orientation in enzymatic pockets .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Data Contradiction Analysis
Example : Discrepancies in reported yields for sulfonyl acrylonitrile derivatives (e.g., 59% for compound 12 vs. 85% for compound 14 in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
